molecular formula C18H18N2O5 B5629577 methyl 3-{[ethyl(2-methylphenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[ethyl(2-methylphenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5629577
M. Wt: 342.3 g/mol
InChI Key: BCVJXCAUDHQSDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including esterification, nitration, and catalytic hydrogenation processes. For instance, compounds like methyl 3-methyl-4-[(1-oxobuthyl) amino]-5-nitrobenzoate were synthesized from 3-methyl-4-nitrobenzoic acid through esterification, hydrogenation, acylamination, and nitration steps, characterized by NMR and IR spectroscopy (He-Ying Xiao, 2007).

Molecular Structure Analysis

The molecular structure of compounds within this category often features complex arrangements of atoms and bonds. Studies like those by Portilla et al. (2007) on isomeric compounds reveal how molecules can be linked into sheets or chains by hydrogen bonds, indicating a polarized molecular-electronic structure (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include transformations such as the formation of azo-Schiff bases through reactions under specific conditions, illustrating the compound's reactivity and potential for forming various derivatives (سعید Menati, فاطمه Mir, بهروز Notash, دانشگاه آزاد اسلامی, دانشگاه شهید بهشتی, 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the material's behavior in different environments. For example, the synthesis and crystallographic analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate revealed details about its crystalline structure and hydrogen bonding, important for predicting solubility and melting points (K. Y. Yeong, Tze Shyang Chia, C. Quah, S. Tan, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific reactions, are defined by the functional groups present in the molecule. The study of impurities in related compounds by LC-MS^n highlights the importance of understanding these chemical properties for synthesizing pure compounds and for pharmaceutical applications (Yao Jun-hua, 2007).

Safety and Hazards

Based on the safety data sheet for a similar compound, “methyl 3-nitrobenzoate”, it is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . It should not be released into the environment .

properties

IUPAC Name

methyl 3-[ethyl-(2-methylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-4-19(16-8-6-5-7-12(16)2)17(21)13-9-14(18(22)25-3)11-15(10-13)20(23)24/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVJXCAUDHQSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoate

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